1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole
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Overview
Description
1-[5-(Benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole is a synthetic organic compound with a molecular formula of C17H14Cl2N2OS This compound is characterized by the presence of an imidazole ring substituted with benzyloxy, dichlorophenyl, and methylsulfanyl groups
Preparation Methods
The synthesis of 1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
1-[5-(Benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the sulfur atom or other substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyloxy or dichlorophenyl positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution
Scientific Research Applications
1-[5-(Benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, influencing biochemical pathways. The benzyloxy and dichlorophenyl groups contribute to the compound’s binding affinity and specificity, while the methylsulfanyl group can participate in redox reactions, further modulating its activity .
Comparison with Similar Compounds
Similar compounds to 1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(methylsulfanyl)-1H-imidazole include other substituted imidazoles and benzimidazoles. These compounds share the imidazole core but differ in their substituents, which can significantly affect their chemical properties and applications. For example, benzimidazole derivatives are known for their medicinal properties, including antiviral and anticancer activities .
Properties
IUPAC Name |
1-(2,4-dichloro-5-phenylmethoxyphenyl)-2-methylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2OS/c1-23-17-20-7-8-21(17)15-10-16(14(19)9-13(15)18)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZNUSFRBRQQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN1C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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